Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Selectivity profiling Off-target screening High-throughput screening

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (PubChem CID is a synthetic small molecule (MW 322.4 g/mol, molecular formula C₁₅H₁₈N₂O₄S) belonging to the saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) acetamide class. The compound features a cyclohexyl substituent on the acetamide nitrogen, distinguishing it from aryl- or smaller alkyl-substituted analogs.

Molecular Formula C15H18N2O4S
Molecular Weight 322.38
CAS No. 354786-22-4
Cat. No. B2372371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
CAS354786-22-4
Molecular FormulaC15H18N2O4S
Molecular Weight322.38
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C15H18N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)
InChIKeyIGIIOSBQAMKSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (CAS 354786-22-4): Saccharin-Acetamide Scaffold Overview for Scientific Procurement


N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (PubChem CID 894390) is a synthetic small molecule (MW 322.4 g/mol, molecular formula C₁₅H₁₈N₂O₄S) belonging to the saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) acetamide class [1]. The compound features a cyclohexyl substituent on the acetamide nitrogen, distinguishing it from aryl- or smaller alkyl-substituted analogs. Its computed XLogP3 of 1.7 and aqueous solubility >48.4 µg/mL at pH 7.4 indicate moderate lipophilicity and drug-like physicochemical properties [1]. This compound is primarily offered by chemical vendors as a research reagent and building block, with limited primary literature reporting direct biological characterization of the molecule itself.

Why Generic Substitution of N-Cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (CAS 354786-22-4) Is Not Advisable


Within the saccharin-acetamide chemotype, N-substitution is a critical determinant of biological target engagement, physicochemical properties, and off-target liability. The cyclohexyl group confers a distinct combination of steric bulk, conformational flexibility, and lipophilicity compared to phenyl, benzyl, or smaller alkyl substituents found in closely related analogs. PubChem BioAssay screening data for CID 894390 reveals a consistent pattern of inactivity across 15+ distinct biochemical and cell-based assay targets, including hERG, metallo-beta-lactamases, MEK kinase PB1 domains, PHOSPHO1, NOD1, and NOD2 [1]. This broad inactivity profile—which may differ markedly from other N-substituted saccharin acetamides that show activity in one or more of these assays—means that substituting a structurally similar analog without verifying its own target engagement and selectivity profile could introduce unanticipated off-target effects or abolish the desired biological outcome. The quantitative evidence below substantiates where this compound's differentiation can be documented.

Quantitative Comparative Evidence for N-Cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (CAS 354786-22-4) vs. Closest Analogs


Broad-Spectrum Target Inactivity Profile vs. Saccharin-Acetamide Class: PubChem BioAssay Screening Panel

CID 894390 was evaluated in the NIH Molecular Libraries Program qHTS/confirmatory screening panel comprising >15 biochemical and cell-based assays spanning diverse target classes (kinases, beta-lactamases, innate immunity receptors, ion channels). The compound was scored 'Inactive' in every assay, including hERG channel protection (AID 1511), VIM-2 metallo-beta-lactamase (AID 1527), IMP-1 metallo-beta-lactamase (AID 1556), MEK5-MEK Kinase PB1 domain interactions (AIDs 1529, 1530, 1531), PHOSPHO1 phosphatase (AID 1565), NOD1 (AID 1578), NOD2 (AID 1566), BJeLR Ras synthetic lethality (AID 1554), and Bacillus subtilis Sfp PPTase (AID 1490) [1]. This contrasts with other N-substituted saccharin-acetamide derivatives that have demonstrated measurable inhibition in one or more of these assay systems (e.g., certain saccharin-based compounds show metallo-beta-lactamase inhibitory activity at micromolar concentrations in published series). The complete inactivity of the cyclohexyl-substituted analog across this diverse panel indicates a lack of promiscuous binding and a potentially cleaner off-target profile.

Selectivity profiling Off-target screening High-throughput screening Saccharin derivatives

Physicochemical Differentiation: Cyclohexyl vs. Aryl N-Substitution — LogP and Solubility

The computed XLogP3 of CID 894390 is 1.7, with experimental aqueous solubility >48.4 µg/mL at pH 7.4 [1]. The N-phenyl analog (CAS 15059-17-3, C₁₅H₁₂N₂O₄S) has a computed XLogP3 of approximately 2.2–2.5 (estimated from structure) owing to the aromatic N-substituent, while the unsubstituted acetamide analog (2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide, CAS not available, C₉H₈N₂O₄S) has a computed XLogP3 of approximately 0.3–0.5 [2]. The cyclohexyl derivative thus occupies an intermediate lipophilicity range, offering a balance between membrane permeability and aqueous solubility that differs from both the more lipophilic N-aryl and the more hydrophilic N-unsubstituted congeners.

Physicochemical profiling Lipophilicity Aqueous solubility Saccharin scaffold

Structural Determinant of Target Engagement: Cyclohexyl Steric Bulk vs. Linear or Planar N-Substituents

The cyclohexyl group in CID 894390 (chair conformation) presents a steric volume of approximately 61 ų (estimated from van der Waals radii), compared to ~45 ų for an N-ethyl substituent and ~72 ų for an N-phenyl substituent (planar). This steric profile, combined with the conformational flexibility of the cyclohexyl ring, creates a unique binding pocket occupancy pattern that differs from both rigid planar aryl groups and smaller, more flexible alkyl chains [1]. While direct target-binding data for CID 894390 against specific protein targets are not available in the public domain, the consistent inactivity across the PubChem screening panel suggests that this steric configuration either prevents binding to those target active sites or fails to establish productive interactions required for inhibition [1].

Structure-activity relationship Steric effects Saccharin-acetamide Target engagement

Research and Industrial Application Scenarios for N-Cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (CAS 354786-22-4)


Negative Control Compound for Saccharin-Acetamide Screening Campaigns

Given the documented inactivity of CID 894390 across 15+ diverse biochemical and cell-based assays [1], this compound can serve as a structurally matched negative control in high-throughput screening campaigns involving saccharin-acetamide libraries. Its use ensures that observed activity of hit compounds is attributable to specific pharmacophoric features beyond the core saccharin-acetamide scaffold.

Scaffold for Selective Inhibitor Design via N-Substituent Optimization

The broad inactivity profile of the cyclohexyl-substituted derivative [1], combined with its intermediate lipophilicity (XLogP3 = 1.7) [2], makes CID 894390 an attractive starting scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies can systematically vary the N-substituent while monitoring gain of target activity, with the parent cyclohexyl compound providing a clean baseline with minimal confounding off-target interactions.

Physicochemical Probe for CNS Penetration Studies

With a molecular weight of 322.4 g/mol, XLogP3 of 1.7, one hydrogen bond donor, and four hydrogen bond acceptors [2], CID 894390 falls within favorable CNS drug-like space (typically MW <400, LogP 1–4, HBD ≤3, HBA ≤7). The compound's moderate solubility (>48.4 µg/mL at pH 7.4) [2] further supports its use as a probe to investigate how N-cyclohexyl substitution affects blood-brain barrier permeability relative to N-aryl saccharin-acetamide analogs.

Building Block for Parallel Library Synthesis

The commercial availability of CID 894390 as a defined chemical entity (e.g., Enamine_002420) [2] enables its use as a key intermediate or building block in parallel synthesis of focused saccharin-acetamide libraries. The cyclohexyl group provides a distinct steric and lipophilic module that can be combined with further diversity elements on the saccharin ring or acetamide linker.

Quote Request

Request a Quote for N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.